(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is a chiral compound with a hydroxyl group attached to a pyrrolidine ring, which is further connected to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of a pyrrolidine derivative with a phenylmethanone precursor. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyrrolidines, ketones, and alcohols.
Scientific Research Applications
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone: The enantiomer of the compound with different stereochemistry.
(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone: The racemic mixture containing both enantiomers.
(3-Hydroxypyrrolidin-1-yl)(phenyl)ethanone: A similar compound with an ethanone linkage instead of methanone.
Uniqueness
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
InChI Key |
NZIAOXLDVHVVAD-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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